(2-Anilinophenyl) thiocyanate

説明

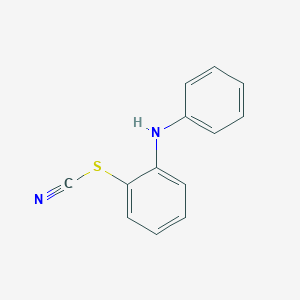

(2-Anilinophenyl) thiocyanate (CAS: 73908-98-2), also known as [2-oxo-2-(N-phenylanilino)ethyl] thiocyanate, is an aromatic thiocyanate derivative with the molecular formula C₁₅H₁₂N₂OS . Structurally, it consists of a thiocyanate (-SCN) group attached to a diphenylacetamide backbone. This compound is part of a broader class of thiocyanate-containing organic molecules, which are characterized by their reactivity and diverse applications in synthetic chemistry and materials science.

特性

CAS番号 |

15973-81-6 |

|---|---|

分子式 |

C13H10N2S |

分子量 |

226.3 g/mol |

IUPAC名 |

(2-anilinophenyl) thiocyanate |

InChI |

InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |

InChIキー |

CMJVGJCIBWJCTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

正規SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

同義語 |

Thiocyanic acid 2-anilinophenyl ester |

製品の起源 |

United States |

類似化合物との比較

Data Tables

Table 1: Physical and Chemical Properties of Selected Thiocyanates

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups | Electrophilicity |

|---|---|---|---|---|

| This compound | C₁₅H₁₂N₂OS | Not reported | Diphenylacetamide, -SCN | Moderate |

| Benzyl thiocyanate | C₈H₇NS | ~25 (liquid) | Benzyl, -SCN | Low |

| 2-(3-Chlorophenyl)-2-oxoethyl | C₁₀H₆ClNOS | 144–148 | Chlorophenyl, ketone, -SCN | High |

| Methyl thiocyanate | C₂H₃NS | - | Aliphatic, -SCN | Very low |

Research Findings and Mechanistic Insights

- Electrophilicity and Reactivity : The thiocyanate group’s reactivity is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., Cl, carbonyl) enhance electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions .

- Biological Activity: Aromatic thiocyanates generally exhibit lower acute toxicity than aliphatic analogs due to slower cyanide release.

- Coordination Chemistry : Thiocyanate’s ambidentate nature allows diverse coordination modes (e.g., N- or S-bonded), enabling the synthesis of structurally varied metal-organic frameworks .

Q & A

Q. How can conflicting Hofmeister series interpretations for thiocyanate be reconciled?

- Methodological Answer : Surface-sensitive techniques (e.g., AFM) reveal thiocyanate’s preferential partitioning at interfaces, explaining its dual role as a chaotrope (bulk) and structure-maker (interface). Combining DLS (hydrodynamic radius) and QCM (adsorption kinetics) resolves apparent contradictions .

Applications in Advanced Materials

Q. What role does thiocyanate play in enhancing supercapacitor performance of MoS₂ microflowers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。